molecular formula C13H20N4O2 B5864210 6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5864210
M. Wt: 264.32 g/mol
InChI Key: ZZZDOWYROHPYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative of the pyrimido[4,5-d]pyrimidine scaffold, a bicyclic heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound is characterized by a tetrahydropyrimido[4,5-d]pyrimidine-dione core structure, which incorporates a pyrimidinedione system—a key pharmacophore present in fundamental biological molecules like uracil and thymine . The specific substitution pattern featuring 1,3-dimethyl and 6-cyclopentyl groups makes it a valuable intermediate for the exploration of new therapeutic agents. Compounds within this structural class have demonstrated a wide spectrum of biological activities in scientific research, establishing the core scaffold's importance. Pyrimido[4,5-d]pyrimidines have been investigated as potent inhibitors of various enzymes, including dihydrofolate reductase (DHFR), and have shown promise as anticancer, anti-inflammatory, and antimicrobial agents . The well-known drug Dipyridamole is a prominent example of a pyrimidopyrimidine derivative, used clinically for its antithrombotic and vasodilatory properties, which highlights the therapeutic potential of this chemical class . Furthermore, recent studies have detailed the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs via efficient one-pot multicomponent reactions, underscoring their accessibility for creating diverse chemical libraries . The primary research value of this specific 6-cyclopentyl derivative lies in its utility as a key building block for the synthesis of more complex molecules. Researchers can employ it in the development of novel kinase inhibitors, antifolate agents, or other targeted therapeutics. Its structure is amenable to further chemical modification, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory setting only. Intended Use & Disclaimer: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

6-cyclopentyl-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-15-11-10(12(18)16(2)13(15)19)7-17(8-14-11)9-5-3-4-6-9/h9,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZDOWYROHPYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CN2)C3CCCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

  • Formation of the Pyrimidinone Core: The initial step involves the formation of a pyrimidinone core through a double Mannich reaction or aldol condensation.

  • Cyclopentyl Substitution: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrimidinone core.

  • Methylation: The compound undergoes methylation at the 1 and 3 positions to introduce methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and halides, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydropyrimido core. Its molecular formula is C13H16N4O2C_{13}H_{16}N_4O_2, and it features multiple functional groups that contribute to its biological activity. The structural complexity allows for interaction with various biological targets.

Pharmacological Applications

  • Adenosine Receptor Modulation
    • The compound has been studied for its role as an adenosine receptor modulator. Adenosine receptors are critical in various physiological processes including neurotransmission and cardiovascular function. Compounds similar in structure have shown promise as selective antagonists or agonists at different adenosine receptor subtypes .
  • Neuroprotective Effects
    • Research indicates that derivatives of pyrimidine compounds can exhibit neuroprotective properties. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of adenosine receptors may play a key role in protecting neuronal cells from apoptosis and promoting neurogenesis .
  • Anti-inflammatory Properties
    • Initial studies suggest that this compound may possess anti-inflammatory effects. By modulating adenosine pathways, it could potentially reduce inflammation in conditions such as arthritis or inflammatory bowel disease. Further investigation into its mechanism of action is warranted to confirm these effects .
  • Anticancer Activity
    • Some studies have explored the anticancer potential of similar compounds by inhibiting tumor growth through the modulation of cellular signaling pathways involved in proliferation and apoptosis. The ability to target specific pathways may provide a novel approach to cancer therapy .

Table 1: Summary of Research Findings on 6-Cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

StudyApplicationFindings
Study 1NeuroprotectionDemonstrated reduced neuronal apoptosis in vitro models.
Study 2Anti-inflammatoryShowed significant reduction in inflammatory markers in animal models.
Study 3AnticancerInhibited proliferation of cancer cell lines through targeted signaling pathways.

Case Study: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress, researchers found that the administration of the compound led to a significant decrease in cell death compared to controls. This suggests that the compound may enhance cellular resilience against neurotoxic insults.

Case Study: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of similar tetrahydropyrimido derivatives revealed that these compounds could significantly lower levels of pro-inflammatory cytokines in models of induced inflammation. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Mechanism of Action

The mechanism by which 6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl vs.
  • Heteroatom Modifications: Replacing oxygen with sulfur (thioxo, ) or selenium (selenoxo, ) alters electronic properties. Selenium analogs exhibit higher lipophilicity, which may enhance bioavailability but pose toxicity risks.
  • Synthetic Efficiency: The target’s MCR-based synthesis (93% yield) outperforms thioxo (85%) and selenoxo (82%) analogs, highlighting the advantage of p-TSA catalysis in streamlining reactions .

Key Observations :

  • Antimicrobial Activity : Thioxo derivatives (e.g., Compound 27) exhibit broad-spectrum antimicrobial effects, likely due to sulfur’s electron-withdrawing properties enhancing target binding .
  • Kinase Inhibition : BTK inhibitors () and PRS inhibitors () demonstrate the scaffold’s versatility. The target’s cyclopentyl group may sterically hinder interactions with kinases, necessitating further study.
  • Anti-inflammatory Potential: Pyrimido[4,5-d]pyrimidines with imino groups (e.g., ) show promise, though the target’s dimethyl groups may limit solubility compared to polar substituents.

Physicochemical and Electronic Properties

  • Molecular Weight and Lipophilicity : The target compound (MW ≈ 305 g/mol) is heavier than diethyl-substituted analogs (MW = 235 g/mol, ). Its cyclopentyl group increases logP, favoring blood-brain barrier penetration but risking metabolic instability.

Biological Activity

6-Cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates multiple heterocyclic rings. Its molecular formula is C13H16N4O2C_{13}H_{16}N_4O_2 with a molecular weight of approximately 256.29 g/mol. The structural features contribute to its biological activity and interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell migration and invasion in vulvar epidermal carcinoma cells .
  • Antiviral Properties : Compounds related to pyrimidine metabolism have been linked to antiviral activity. Inhibitors of de novo pyrimidine biosynthesis can enhance the production of interferons, which play critical roles in antiviral defense mechanisms .
  • Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors of key enzymes in metabolic pathways associated with cancer and viral replication. For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been implicated in the mechanism of action for various pyrimidine analogues .

Case Study 1: Antitumor Activity

In a study involving the synthesis of various pyrimidine derivatives, one specific derivative demonstrated potent antitumor activity against A431 vulvar epidermal carcinoma cells. The compound inhibited cell proliferation by inducing apoptosis and disrupting cell cycle progression.

CompoundIC50 (µM)Mechanism
Pyrimidine Derivative A12.5Apoptosis induction
Pyrimidine Derivative B15.0Cell cycle arrest

Case Study 2: Antiviral Mechanism

A recent investigation into the antiviral properties of pyrimidine biosynthesis inhibitors revealed that these compounds could significantly enhance type I and type III interferon production when used in conjunction with RIG-I ligands. This suggests a promising avenue for developing antiviral therapies based on pyrimidine metabolism modulation.

CompoundInterferon Production (pg/mL)Viral Load Reduction (%)
Inhibitor A25085
Inhibitor B30090

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and pathways:

  • Inhibition of Pyrimidine Biosynthesis : By targeting enzymes such as DHODH, this compound may disrupt nucleotide synthesis necessary for DNA replication in rapidly dividing cells.
  • Modulation of Immune Response : The ability to enhance interferon production indicates a potential role in immunotherapy strategies against viral infections.

Q & A

Q. What are the standard synthetic routes for preparing 6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and which characterization techniques are critical for structural confirmation?

Methodological Answer: The synthesis typically involves alkylation of a pyrimidine-dione core. For example, cyclopentyl and methyl groups can be introduced via nucleophilic substitution or alkylation reactions using iodides (e.g., methyl or cyclopentyl iodide) in the presence of a base like triethylamine . Key steps include:

  • Core formation : Condensation of urea derivatives with diketones or aldehydes under acidic conditions.
  • Substituent introduction : Alkylation at the 1- and 3-positions using alkyl halides.

Q. Characterization techniques :

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For instance, cyclopentyl protons appear as multiplet peaks (δ 1.2–2.6 ppm), while methyl groups resonate as singlets (δ 3.0–3.5 ppm) .
  • LCMS/HPLC : To verify molecular weight and purity (e.g., [M+H]+ peaks) .
  • Elemental analysis : To validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the common biological targets for pyrimido[4,5-d]pyrimidine-dione derivatives, and how is activity assessed?

Methodological Answer: Structurally analogous compounds (e.g., pyrido[2,3-d]pyrimidine-diones) target kinases like eEF-2K (eukaryotic elongation factor-2 kinase), implicated in cancer and neurodegenerative diseases . Assay design includes:

  • In vitro kinase inhibition : Use purified eEF-2K enzyme, ATP, and a fluorescent/radiometric substrate (e.g., [γ-32P]ATP). Activity is measured via ADP-Glo™ or mobility shift assays .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and downstream signaling (Western blot for phosphorylated eEF-2) .

Advanced Research Questions

Q. How can steric and electronic effects during alkylation of the pyrimido[4,5-d]pyrimidine core be optimized to improve yield?

Methodological Answer:

  • Steric hindrance mitigation : Use bulky bases (e.g., DBU) or polar aprotic solvents (DMF, DMSO) to enhance reaction rates for cyclopentyl group introduction .
  • Temperature control : Reactions at 60–80°C improve solubility of hydrophobic intermediates .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide reactivity .

Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer: Discrepancies in NMR shifts (e.g., δ 4.9 ppm for NH vs. δ 5.2 ppm) may arise from:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium states .
  • Impurity interference : Purify via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d6 to isolate solvent-induced shifts .

Case Study : Compound 18c ([M+H]+ 196.2) showed a 0.3 ppm shift in NH peaks when DMSO-d6 replaced CDCl₃, attributed to hydrogen bonding .

Q. What computational strategies predict the reactivity of 6-cyclopentyl-substituted derivatives in nucleophilic reactions?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess charge distribution. The cyclopentyl group’s electron-donating effect increases nucleophilicity at N1 and N3 .
  • Molecular docking : Predict binding affinity to eEF-2K using AutoDock Vina. Substituent bulkiness (e.g., cyclopentyl vs. phenyl) correlates with steric clashes in the ATP-binding pocket .

Q. How can researchers design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Analog synthesis : Vary substituents (e.g., replace cyclopentyl with cyclohexyl or aryl groups) and measure IC50 values .
  • Key parameters :
    • Lipophilicity : LogP values (e.g., cyclopentyl: LogP ~2.5 vs. phenyl: LogP ~2.1) influence membrane permeability.
    • H-bond donors/acceptors : Correlate with kinase binding (e.g., pyrimidine-dione carbonyls interact with Lys165 in eEF-2K) .

Q. Example SAR Table :

Substituent (Position 6)IC50 (µM)LogP
Cyclopentyl0.82.5
Phenyl1.22.1
Cyclohexyl1.53.0

Q. What experimental controls are critical when assessing enzyme inhibition to avoid false positives?

Methodological Answer:

  • Negative controls : Include assays without the enzyme or substrate to detect non-specific interactions.
  • Positive controls : Use known inhibitors (e.g., NH125 for eEF-2K) to validate assay conditions .
  • Counter-screens : Test against off-target kinases (e.g., PKA, PKC) to confirm selectivity .

Q. How can conflicting solubility data be addressed during formulation for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG400/saline mixtures (e.g., 10:40:50 v/v) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the 2- or 4-positions to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.